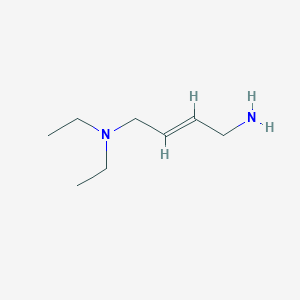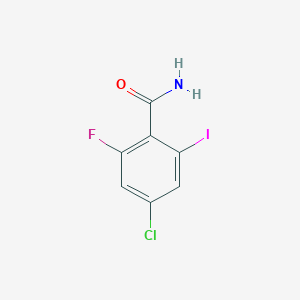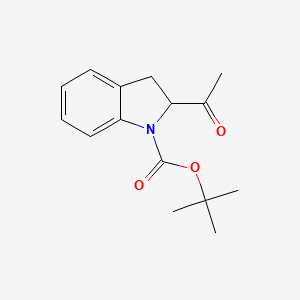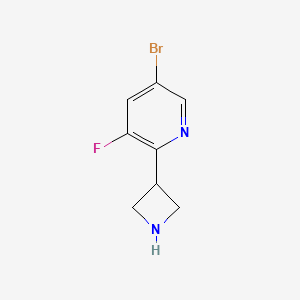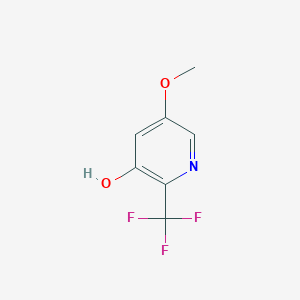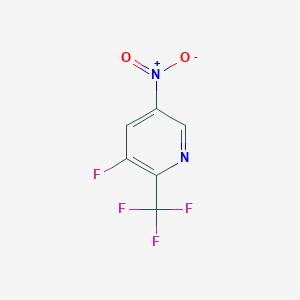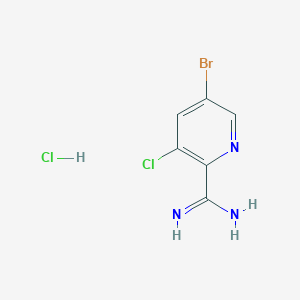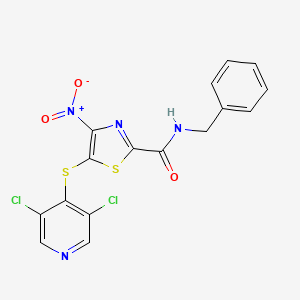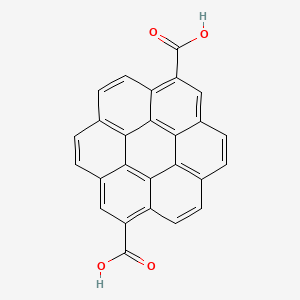
Coronene-1,7-dicarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coronene-1,7-dicarboxylicacid is a derivative of coronene, a polycyclic aromatic hydrocarbon (PAH) known for its unique structure and properties Coronene itself consists of six peri-fused benzene rings, forming a planar, hexagonal arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Coronene-1,7-dicarboxylicacid typically involves the functionalization of coronene. One common method is the oxidation of coronene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process introduces carboxylic acid groups at the desired positions on the coronene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Coronene-1,7-dicarboxylicacid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated coronene derivatives.
Aplicaciones Científicas De Investigación
Coronene-1,7-dicarboxylicacid has a wide range of applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the development of organic semiconductors, sensors, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Coronene-1,7-dicarboxylicacid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic core of the molecule allows for π-π stacking interactions, which are crucial in its applications in materials science and biology .
Comparación Con Compuestos Similares
Coronene: The parent compound, consisting of six peri-fused benzene rings.
Hexabenzocoronene: A larger PAH with additional benzene rings fused to the periphery of the coronene core.
Circumcoronene: An even larger PAH with multiple layers of fused benzene rings.
Uniqueness: Coronene-1,7-dicarboxylicacid is unique due to the presence of carboxylic acid groups, which enhance its chemical reactivity and potential for functionalization. This makes it a valuable compound for various applications, particularly in the development of advanced materials and in scientific research .
Propiedades
Fórmula molecular |
C26H12O4 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
coronene-1,7-dicarboxylic acid |
InChI |
InChI=1S/C26H12O4/c27-25(28)17-9-13-3-1-11-5-7-15-18(26(29)30)10-14-4-2-12-6-8-16(17)24-20(12)22(14)23(15)19(11)21(13)24/h1-10H,(H,27,28)(H,29,30) |
Clave InChI |
NXEOMTKXGDNAOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C3C=CC4=C5C3=C2C6=C1C=CC7=C(C=C(C5=C76)C=C4)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


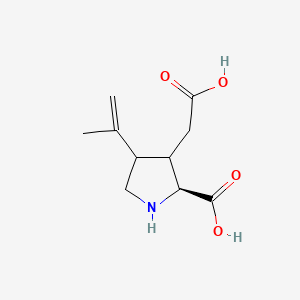
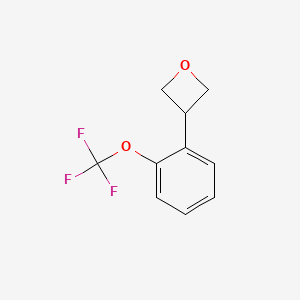
![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
![Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13124038.png)
